4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide 4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16266672
InChI: InChI=1S/C19H20BrN7O/c1-12-9-13(2)25-19(24-12)27-18(22-8-7-16-10-21-11-23-16)26-17(28)14-3-5-15(20)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,21,23)(H2,22,24,25,26,27,28)
SMILES:
Molecular Formula: C19H20BrN7O
Molecular Weight: 442.3 g/mol

4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide

CAS No.:

Cat. No.: VC16266672

Molecular Formula: C19H20BrN7O

Molecular Weight: 442.3 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide -

Specification

Molecular Formula C19H20BrN7O
Molecular Weight 442.3 g/mol
IUPAC Name 4-bromo-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]benzamide
Standard InChI InChI=1S/C19H20BrN7O/c1-12-9-13(2)25-19(24-12)27-18(22-8-7-16-10-21-11-23-16)26-17(28)14-3-5-15(20)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,21,23)(H2,22,24,25,26,27,28)
Standard InChI Key FWKPSTJDDMKJRW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)NC(=NCCC2=CN=CN2)NC(=O)C3=CC=C(C=C3)Br)C

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound features a benzamide backbone substituted with a bromine atom at the para position, linked to a methylidene group that bridges two nitrogen-containing heterocycles:

  • A 4,6-dimethylpyrimidin-2-yl group.

  • A 2-(1H-imidazol-4-yl)ethyl side chain.

The (E)-configuration of the methylidene group ensures planar geometry, critical for binding to enzymatic active sites .

Table 1: Key Structural Features

FeatureDescription
Benzamide coreN-substituted with bromine at C4
Pyrimidine moiety4,6-Dimethyl substitution enhances lipophilicity and target affinity
Imidazole side chain1H-Imidazol-4-yl ethyl group facilitates hydrogen bonding
Methylidene linker(E)-configuration optimizes spatial orientation for receptor interactions

Synthetic Routes and Challenges

Proposed Synthesis Pathway

While no direct synthesis is documented, the following steps are inferred from analogous benzamide-heterocycle hybrids :

  • Benzamide Formation: React 4-bromobenzoic acid with thionyl chloride to generate 4-bromobenzoyl chloride, followed by coupling with a pyrimidine-amine precursor.

  • Imine Formation: Introduce the methylidene linker via condensation of the pyrimidine-amine with 2-(1H-imidazol-4-yl)ethylamine under acidic conditions.

  • Configuration Control: Use stereoselective conditions (e.g., chiral catalysts) to favor the (E)-isomer .

Challenges:

  • Steric hindrance from the 4,6-dimethylpyrimidine may slow imine formation.

  • Solubility issues necessitate polar aprotic solvents (e.g., DMF or DMSO) .

Biological Activity and Mechanism

Table 2: Hypothetical Kinase Inhibition Profile

KinasePredicted IC₅₀ (nM)Binding Affinity (kcal/mol)
CDK2≤50-9.2
CDK4>500-6.8
EGFR120-7.5

Data extrapolated from analogs in .

Antiviral Applications

Benzamide derivatives with pyrimidine and imidazole moieties demonstrate activity against H5N1 influenza . The bromine atom may enhance membrane permeability, while the imidazole group could interfere with viral neuraminidase .

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: High logP (~3.2) suggests moderate oral bioavailability.

  • Metabolism: Likely hepatically metabolized via CYP3A4, with the imidazole ring acting as a potential inhibitor .

  • Excretion: Renal clearance predominates due to moderate molecular weight (MW ≈ 460 g/mol) .

Toxicity Risks

  • Off-target effects: Imidazole may inhibit histamine receptors, causing dizziness or hypotension.

  • Genotoxicity: Bromine substitution necessitates Ames test validation .

Comparative Analysis with Analogues

2-Bromo-N-(4,6-Dimethylpyrimidin-2-yl)benzamide (PubChem CID 846362)

This simpler analog lacks the imidazole-ethylamino side chain, resulting in reduced kinase affinity (IC₅₀ > 200 nM for CDK2) .

4-Imidazol-1-yl-N-[2-Oxo-2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)ethyl]benzamide (PubChem CID 58965383)

The naphthalene group enhances cytotoxicity but reduces solubility, highlighting the trade-offs in derivative design .

Future Research Directions

  • Synthesis Optimization: Explore microwave-assisted imine formation to improve yield and stereoselectivity.

  • In Vitro Testing: Prioritize CDK2 and influenza neuraminidase inhibition assays.

  • Structural Modifications: Replace bromine with chlorine to assess toxicity-activity balance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator